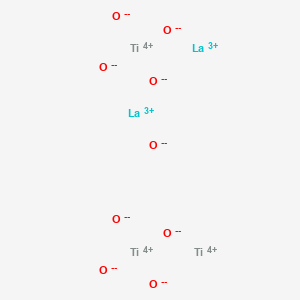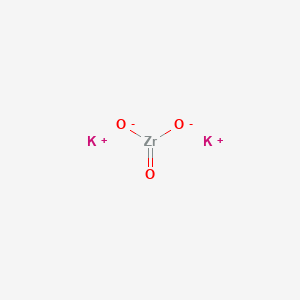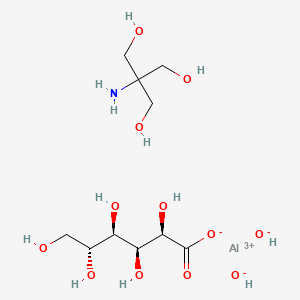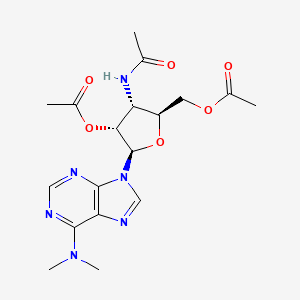
NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel zinc iron oxide nanopowder is a type of nanopowder composed of nickel, zinc, iron, and oxygen. It is known for its high magnetic susceptibility, high electrical resistivity, and excellent chemical stability. The compound is typically dark brown in color and has a molecular formula of NiZn(Fe2O2)2 with a molecular weight of 411.46 . Due to its nanoscale size, it exhibits unique properties that make it suitable for various applications in fields such as magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedicine .
作用机制
Target of Action
Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is primarily targeted towards various industrial and technological applications due to its unique physical and chemical properties . The compound’s primary targets include magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedical applications .
Mode of Action
The interaction of Nickel Zinc Iron Oxide Nanopowder with its targets is primarily physical, leveraging its magnetic properties. For instance, in magnetic storage media, the compound’s high magnetic susceptibility allows it to store data effectively . In catalysts, the compound facilitates various chemical reactions .
Biochemical Pathways
In biomedical applications, its magnetic properties can be used for targeted drug delivery or magnetic hyperthermia for cancer treatment .
Result of Action
The result of Nickel Zinc Iron Oxide Nanopowder’s action depends on its application. For example, in magnetic storage media, the result is effective data storage . In catalysts, the result is the facilitation of various chemical reactions .
Action Environment
The action, efficacy, and stability of Nickel Zinc Iron Oxide Nanopowder can be influenced by environmental factors such as temperature, humidity, and pH . For instance, its magnetic properties can be affected by temperature changes .
准备方法
Nickel zinc iron oxide nanopowder can be synthesized using various methods. Some common synthetic routes include:
Co-precipitation Method: This involves the simultaneous precipitation of nickel, zinc, and iron salts in an alkaline medium. The resulting precipitate is then calcined to obtain the nanopowder.
Sol-Gel Method: In this method, metal alkoxides or metal salts are hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce the nanopowder.
Hydrothermal Synthesis: This involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the nanopowder.
Ball Milling: Mechanical milling of metal oxides can also be used to produce nickel zinc iron oxide nanopowder.
Industrial production methods often involve large-scale co-precipitation or sol-gel processes due to their scalability and cost-effectiveness .
化学反应分析
Nickel zinc iron oxide nanopowder undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Nickel zinc iron oxide can undergo substitution reactions where one metal ion is replaced by another metal ion in the lattice.
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Nickel zinc iron oxide nanopowder has a wide range of scientific research applications, including:
Magnetic Materials: It is used in the fabrication of magnetic nanoparticles, magnetic fluids, and magnetic devices due to its excellent magnetic properties.
Energy Storage: It is utilized as an electrode material in lithium-ion batteries and supercapacitors.
Biomedical Applications: Due to its biocompatibility and magnetic properties, it is used in biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment.
Environmental Applications: The nanopowder is employed in environmental remediation processes to remove pollutants from wastewater and soil.
Sensor Technology: It is used as a sensing material in gas sensors, humidity sensors, and biosensors.
Electronics and Telecommunications: The nanopowder is used in the fabrication of spintronics devices, magnetic sensors, microwave devices, and electromagnetic wave absorbers.
Coatings and Pigments: These coatings find applications in the automotive, aerospace, and electronics industries.
相似化合物的比较
Nickel zinc iron oxide nanopowder can be compared with other similar compounds, such as:
Zinc Iron Oxide (ZnFe2O4): This compound also exhibits magnetic properties but lacks the additional magnetic susceptibility provided by nickel.
Nickel Iron Oxide (NiFe2O4): Similar to nickel zinc iron oxide, this compound has magnetic properties but does not include zinc, which can affect its electrical resistivity and chemical stability.
Copper Zinc Iron Oxide (CuZnFe2O4): This compound includes copper, which can alter its magnetic and catalytic properties compared to nickel zinc iron oxide.
Nickel zinc iron oxide nanopowder is unique due to its combination of nickel, zinc, and iron, which provides a balance of high magnetic susceptibility, electrical resistivity, and chemical stability .
属性
CAS 编号 |
12645-50-0 |
|---|---|
分子式 |
Fe2H8NiO4Zn |
分子量 |
307.8 g/mol |
IUPAC 名称 |
iron;nickel;zinc;tetrahydrate |
InChI |
InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |
InChI 键 |
ZRSQUVGYYDWRSE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
规范 SMILES |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)


